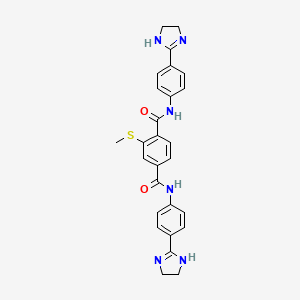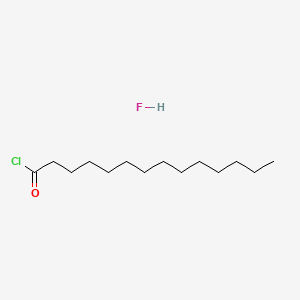
Tetradecanoyl chloride;hydrofluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetradecanoyl chloride;hydrofluoride is a compound that combines the properties of tetradecanoyl chloride and hydrofluoride. Tetradecanoyl chloride, also known as myristoyl chloride, is an organic compound with the formula CH₃(CH₂)₁₂COCl. It is a fatty acid chloride derived from myristic acid. Hydrofluoride, on the other hand, refers to compounds containing the fluoride ion (F⁻) combined with hydrogen or other elements. The combination of these two compounds results in a unique chemical entity with distinct properties and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tetradecanoyl chloride typically involves the reaction of myristic acid with thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acid chloride. The general reaction is as follows:
CH₃(CH₂)₁₂COOH+SOCl₂→CH₃(CH₂)₁₂COCl+SO₂+HCl
Hydrofluoride compounds, such as triethylamine trihydrofluoride (Et₃N·3HF), are prepared by the addition of anhydrous hydrogen fluoride (HF) to triethylamine (Et₃N) at low temperatures, followed by distillation to obtain the pure product .
Industrial Production Methods
Industrial production of tetradecanoyl chloride involves large-scale reactions of myristic acid with thionyl chloride in the presence of a catalyst to enhance the reaction rate and yield. The process is carried out in a controlled environment to ensure safety and efficiency. Hydrofluoride compounds are produced using specialized equipment to handle the corrosive nature of hydrogen fluoride and to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Tetradecanoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: Reaction with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Hydrolysis: Reaction with water to form myristic acid and hydrochloric acid.
Reduction: Reaction with reducing agents to form tetradecanol.
Hydrofluoride compounds, such as triethylamine trihydrofluoride, are used in nucleophilic substitution reactions to introduce fluoride ions into organic molecules .
Common Reagents and Conditions
Nucleophilic Substitution: Reagents include amines, alcohols, and thiols. Conditions typically involve anhydrous solvents and mild temperatures.
Hydrolysis: Reagents include water or aqueous solutions. Conditions involve ambient temperatures.
Reduction: Reagents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄). Conditions involve anhydrous solvents and low temperatures.
Major Products Formed
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Thioesters: Formed from the reaction with thiols.
Myristic Acid: Formed from hydrolysis.
Tetradecanol: Formed from reduction.
Aplicaciones Científicas De Investigación
Tetradecanoyl chloride;hydrofluoride has several scientific research applications:
Chemistry: Used in the synthesis of various organic compounds, including surfactants, detergents, and pharmaceuticals.
Biology: Employed in the modification of biomolecules, such as proteins and lipids, to study their structure and function.
Medicine: Utilized in the development of drug delivery systems and as a reagent in the synthesis of active pharmaceutical ingredients.
Industry: Applied in the production of specialty chemicals, coatings, and polymers
Mecanismo De Acción
The mechanism of action of tetradecanoyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The hydrofluoride component acts as a source of fluoride ions, which can participate in nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparación Con Compuestos Similares
Similar Compounds
Palmitoyl Chloride: Similar to tetradecanoyl chloride but with a longer carbon chain (C₁₆).
Lauroyl Chloride: Similar to tetradecanoyl chloride but with a shorter carbon chain (C₁₂).
Stearoyl Chloride: Similar to tetradecanoyl chloride but with an even longer carbon chain (C₁₈).
Uniqueness
Tetradecanoyl chloride is unique due to its specific carbon chain length, which imparts distinct physical and chemical properties. It is less reactive than shorter-chain acyl chlorides but more reactive than longer-chain acyl chlorides. The combination with hydrofluoride enhances its reactivity and expands its range of applications .
Propiedades
Número CAS |
71549-86-5 |
|---|---|
Fórmula molecular |
C14H28ClFO |
Peso molecular |
266.82 g/mol |
Nombre IUPAC |
tetradecanoyl chloride;hydrofluoride |
InChI |
InChI=1S/C14H27ClO.FH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16;/h2-13H2,1H3;1H |
Clave InChI |
CXBGXZIKJITHEG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCC(=O)Cl.F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[Methyl-(4-methylphenyl)sulfonylamino]hexanoic acid](/img/structure/B12797749.png)
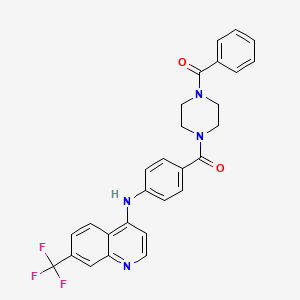
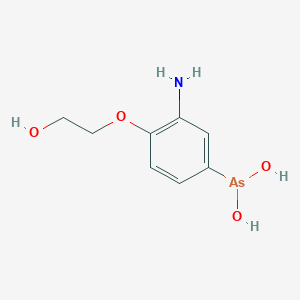
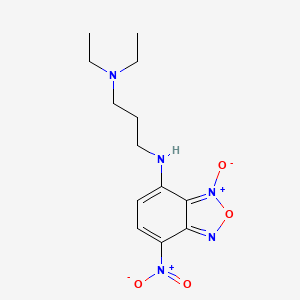
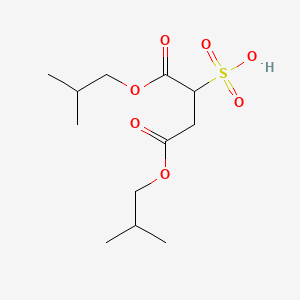
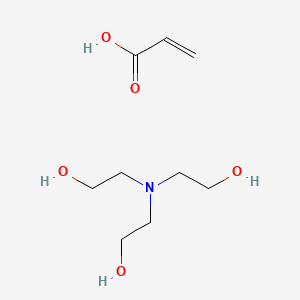


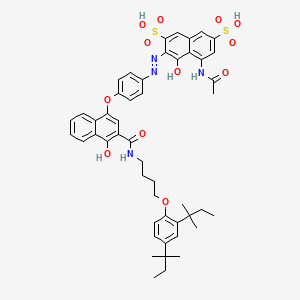
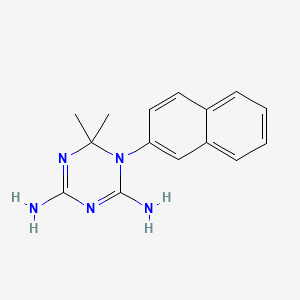
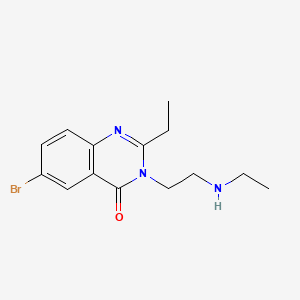
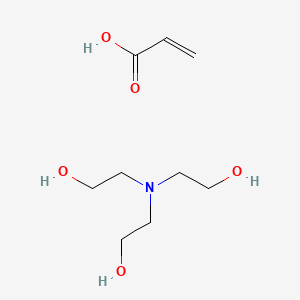
![(2R,3R,4S,5S,6R)-2-[(1S,3R)-7-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl]-6-(hydroxymethyl)-2-methoxyoxane-3,4,5-triol](/img/structure/B12797827.png)
